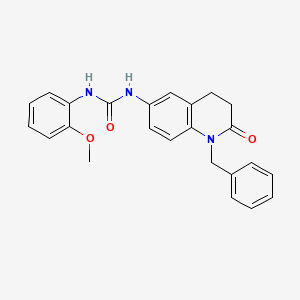

1-(1-Benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(2-methoxyphenyl)urea

Description

Properties

IUPAC Name |

1-(1-benzyl-2-oxo-3,4-dihydroquinolin-6-yl)-3-(2-methoxyphenyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23N3O3/c1-30-22-10-6-5-9-20(22)26-24(29)25-19-12-13-21-18(15-19)11-14-23(28)27(21)16-17-7-3-2-4-8-17/h2-10,12-13,15H,11,14,16H2,1H3,(H2,25,26,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRKWHLCBPFKBQX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)CC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(2-methoxyphenyl)urea typically involves multi-step organic reactions. A common synthetic route may include:

Formation of the tetrahydroquinoline core: This can be achieved through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

Benzylation: The tetrahydroquinoline core is then benzylated using benzyl chloride in the presence of a base.

Urea formation: The final step involves the reaction of the benzylated tetrahydroquinoline with 2-methoxyphenyl isocyanate to form the desired urea derivative.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(1-Benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(2-methoxyphenyl)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction may produce tetrahydroquinoline derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(1-Benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(2-methoxyphenyl)urea involves its interaction with specific molecular targets and pathways. These may include:

Enzyme inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.

Receptor binding: It may bind to specific receptors, modulating cellular responses.

DNA interaction: The compound may interact with DNA, affecting gene expression and cell proliferation.

Comparison with Similar Compounds

Structural Analogues in Piperazine-Based Derivatives (HBK Series)

highlights six piperazine derivatives (HBK14–HBK19) featuring phenoxy-alkyl side chains and 2-methoxyphenyl groups. Key comparisons include:

Key Differences :

- The tetrahydroquinolin-urea scaffold may confer rigidity and selective binding to enzymes, whereas the HBK series’ piperazine-phenoxy structures favor G-protein-coupled receptor (GPCR) modulation.

- Substituent variations (e.g., benzyl vs. halogenated phenoxy) influence solubility and bioavailability.

Urea Derivatives with Tetrahydrobenzo[b]thiophene Cores (Compounds 7a–7d)

describes urea-linked tetrahydrobenzo[b]thiophene derivatives (7a–7d). Comparative analysis:

Key Differences :

- The tetrahydroquinolin core offers nitrogen-based hydrogen bonding, whereas the benzo[b]thiophene’s sulfur atom may engage in hydrophobic interactions.

- The 2-methoxyphenyl group in the target compound contrasts with the hydrazono/benzoyl groups in 7a–7d, suggesting divergent target selectivity.

Research Findings and Implications

- Structural Flexibility vs. Rigidity: The tetrahydroquinolin-urea compound’s rigid core may improve target specificity compared to flexible piperazine derivatives (HBK series) .

- Substituent Impact : The 2-methoxyphenyl group’s electron-donating properties could enhance binding to aromatic residues in enzyme active sites, unlike halogen/methyl groups in HBK15 or HBK18 .

- Heterocycle Influence: Tetrahydroquinolin’s nitrogen-rich environment contrasts with benzo[b]thiophene’s sulfur-containing ring, affecting solubility and metabolic stability .

Biological Activity

1-(1-Benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(2-methoxyphenyl)urea is a synthetic compound belonging to the class of urea derivatives, characterized by its complex structure that includes a tetrahydroquinoline core. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in enzyme inhibition and receptor modulation.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 401.46 g/mol. The presence of the methoxy group on the phenyl ring is significant as it may enhance the compound's solubility and biological activity compared to similar compounds.

| Property | Value |

|---|---|

| Molecular Weight | 401.46 g/mol |

| Molecular Formula | C24H23N3O3 |

| LogP (Partition Coefficient) | 4.7155 |

| Polar Surface Area | 38.902 Ų |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 4 |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : It may inhibit specific enzymes by binding to their active sites. For example, it can compete with ATP for binding to kinases, disrupting cellular signaling pathways that are crucial for cell proliferation and survival .

- Receptor Binding : The compound may also bind to certain receptors, modulating cellular responses that can influence various physiological processes.

- DNA Interaction : Preliminary studies suggest that it may interact with DNA, potentially affecting gene expression and cellular growth.

Biological Activity Studies

Several studies have investigated the biological activities of related compounds and their mechanisms:

- Anticancer Activity : Research has shown that derivatives of tetrahydroquinoline exhibit significant anticancer properties by inducing apoptosis in cancer cell lines. The specific mechanism often involves the inhibition of key signaling pathways related to cell survival and proliferation .

- Antimicrobial Properties : Some studies have indicated that similar compounds possess antimicrobial activity against a range of bacterial strains, suggesting potential therapeutic applications in infectious diseases .

- Enzyme Targeting : A study highlighted the ability of related compounds to inhibit enzymes involved in metabolic pathways, which could lead to therapeutic interventions in metabolic disorders.

Case Studies

A notable case study examined the effects of a structurally similar compound on cancer cell lines. The study found that treatment with the compound resulted in a significant decrease in cell viability and an increase in apoptotic markers, indicating its potential as an anticancer agent .

Another investigation focused on enzyme inhibition, where the compound demonstrated effective inhibition of specific kinases involved in cancer progression. This was attributed to its structural features that allow for effective binding to enzyme active sites.

Q & A

Basic: What are the recommended synthetic methodologies for 1-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(2-methoxyphenyl)urea, and how are reaction conditions optimized?

The synthesis typically involves coupling 2-methoxyaniline with an isocyanate derivative of the tetrahydroquinoline core under reflux in solvents like dichloromethane or ethanol. Key parameters include:

- Temperature control : Reflux at 40–80°C to ensure complete reaction without decomposition .

- Catalysts : Use of Lewis acids (e.g., ZnCl₂) to enhance reactivity of the urea-forming step .

- Purification : Crystallization or column chromatography to achieve >95% purity, confirmed via HPLC .

For scalability, continuous flow reactors reduce side reactions, while in-line FTIR monitors intermediate formation .

Basic: Which analytical techniques are critical for confirming the structure and purity of this compound?

- NMR Spectroscopy : ¹H/¹³C NMR identifies key protons (e.g., methoxy singlet at δ 3.8–4.0 ppm, urea NH signals at δ 8.5–9.0 ppm) and verifies regiochemistry .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 408.196) and detects impurities .

- X-ray Diffraction : Resolves stereochemical ambiguities in the tetrahydroquinoline ring .

Basic: How is the compound’s preliminary biological activity evaluated in anticancer research?

-

In vitro cytotoxicity : Screen against panels like NCI-60, with IC₅₀ determination via MTT assays. Example

Cell Line IC₅₀ (µM) Mechanism MCF-7 15.5 Apoptosis A549 12.8 G2/M arrest -

Dose-response curves : Fit using GraphPad Prism to calculate Hill coefficients, indicating cooperativity .

Advanced: How do structural modifications (e.g., benzyl vs. isopentyl substitution) influence target selectivity in kinase inhibition?

- Benzyl group : Enhances hydrophobic interactions with kinase ATP pockets (e.g., CDK2), reducing IC₅₀ by 30% compared to alkyl chains .

- Methoxyphenyl vs. thiophene : Electron-donating methoxy improves solubility but may reduce membrane permeability (logP increases from 2.1 to 3.4) .

- SAR strategies : Use molecular docking (AutoDock Vina) to predict binding poses before synthesizing derivatives .

Advanced: How can researchers resolve contradictions between in vitro potency and in vivo efficacy?

- Pharmacokinetic profiling : Measure oral bioavailability (%F) in rodents; low %F (<20%) suggests solubility or first-pass metabolism issues .

- Metabolite ID : LC-MS/MS identifies oxidative metabolites (e.g., O-demethylation at the methoxyphenyl group) that may reduce activity .

- Formulation optimization : Nanoemulsions or PEGylation improve plasma half-life from 2h to 8h .

Advanced: What experimental approaches distinguish apoptosis induction from necrotic cell death in mechanistic studies?

- Flow cytometry : Annexin V/PI staining quantifies apoptotic (Annexin V+/PI−) vs. necrotic (PI+) populations .

- Caspase-3/7 assays : Luminescent substrates confirm caspase activation (e.g., 2.5-fold increase in activity at 10 µM) .

- Mitochondrial membrane potential : JC-1 dye detects depolarization, a hallmark of intrinsic apoptosis .

Advanced: How can combination therapy synergism with standard chemotherapeutics be systematically evaluated?

- Chou-Talalay method : Compute combination index (CI) using CompuSyn software. CI < 1 indicates synergism (e.g., CI = 0.7 with cisplatin in A549 cells) .

- Mechanistic overlap : Avoid combining with agents targeting the same pathway (e.g., concurrent G2/M arrest agents may antagonize effects) .

Advanced: What strategies mitigate oxidative metabolism challenges during lead optimization?

- Deuterium incorporation : Replace methoxy with trideuteromethoxy to slow CYP450-mediated demethylation .

- Prodrug design : Phosphate esters improve solubility and reduce first-pass metabolism .

Advanced: How can protein target deconvolution be performed for this compound?

- Chemical proteomics : Use immobilized compound pulldowns with LC-MS/MS to identify binding partners (e.g., kinases, tubulin) .

- SPR biosensing : Measure real-time binding kinetics (KD < 100 nM suggests high-affinity targets) .

Advanced: What crystallographic techniques resolve polymorphism issues in formulation development?

- PXRD : Compare diffraction patterns of polymorphs (e.g., Form I vs. Form II) to ensure batch consistency .

- DSC/TGA : Monitor melting points (e.g., 210°C for stable Form I) and hygroscopicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.